molecular formula C10H14ClN3 B115767 1-(2-Chloropyrimidin-4-yl)azepane CAS No. 141924-04-1

1-(2-Chloropyrimidin-4-yl)azepane

Cat. No. B115767
M. Wt: 211.69 g/mol
InChI Key: YJYMMSKOKOREMP-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)azepane is a chemical compound with the molecular formula C10H14ClN3 . It has an average mass of 211.691 Da and a monoisotopic mass of 211.087631 Da .


Synthesis Analysis

The synthesis of 1-(2-Chloropyrimidin-4-yl)azepane involves a reaction at 90°C for 16 hours . A mixture of the compound prepared in Reference Example 1 (4.00 g) and 1-benzyl-3-aminopyrrolidine (4.33 g) was stirred for 16 hours at 90C . The resulting solution was cooled and purified by column chromatography on silica gel to give the title compound .


Molecular Structure Analysis

The molecular structure of 1-(2-Chloropyrimidin-4-yl)azepane consists of 10 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

1-(2-Chloropyrimidin-4-yl)azepane has a density of 1.2±0.1 g/cm3, a boiling point of 373.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 62.1±3.0 kJ/mol and a flash point of 179.7±20.4 °C . The compound has a molar refractivity of 56.8±0.3 cm3, and a molar volume of 177.8±3.0 cm3 .

properties

IUPAC Name

1-(2-chloropyrimidin-4-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-10-12-6-5-9(13-10)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYMMSKOKOREMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569619
Record name 1-(2-Chloropyrimidin-4-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloropyrimidin-4-yl)azepane

CAS RN

141924-04-1
Record name 1-(2-Chloropyrimidin-4-yl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2,4-dichloropyrimidine (25 g) in triethylamine (47 mL) and tetrahydrofuran (300 mL) was added azepane (17 g) at 0° C. After returning to room temperature, the solution was stirred for 1 hour. Water was added to thereto and the solution was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated. The obtained residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:5→1:2) to give the title compound (7.25 g) having the following physical data.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,4-dichloropyrimidine (3.0 g) in tetrahydrofuran (50 mL) were added triethylamine (4.2 mL) and perhydroazepine (2.5 mL) with ice cooling and the mixture was stirred for 1 hour at room temperature. To the reaction mixture was added water (30 mL) and the resulting mixture was concentrated. The residue was extracted with methylene chloride three times. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=5:1→2:1) to give the title compound (3.03 g) having the following physical data.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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